L,L-dityrosine
Overview
Description
L,L-Dityrosine: is a dimeric form of the amino acid tyrosine. Unlike tyrosine, which is proteinogenic, this compound is non-proteinogenic. It is formed through the oxidation of tyrosine residues in protein chains, catalyzed by various enzymes such as CYP56A1 and myeloperoxidase . This compound is known for its unique structural motif, which allows it to form complexes with borate .
Preparation Methods
Synthetic Routes and Reaction Conditions: L,L-Dityrosine can be synthesized through the enzyme-catalyzed oxidation of tyrosine. The process involves a three-step chromatographic procedure that includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2 . This method yields a high purity product, verified by fast atom bombardment mass spectrometry and reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves similar chromatographic techniques but on a larger scale. Affinity chromatography with immobilized phenylboronic acid is also used for the isolation and purification of this compound .
Chemical Reactions Analysis
Types of Reactions: L,L-Dityrosine undergoes various chemical reactions, including oxidation, radical formation, and complex formation with borate . It is particularly prone to forming crosslinks in proteins under oxidative stress conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include boric acid, sodium borate, and various radical-forming agents . The conditions often involve pH-dependent chromatography and ultraviolet irradiation .
Major Products: The major products formed from the reactions of this compound include dityrosine crosslinks in proteins, which are biomarkers for oxidative stress .
Scientific Research Applications
L,L-Dityrosine has a wide range of applications in scientific research:
Mechanism of Action
L,L-Dityrosine exerts its effects through the formation of crosslinks between tyrosine residues in proteins. This process is catalyzed by enzymes such as CYP56A1 and myeloperoxidase . The crosslinking alters the structure and function of proteins, which can be detected through specific fluorescence . The presence of this compound is a general biomarker for oxidative stress, indicating its role in various oxidative pathways .
Comparison with Similar Compounds
Tyrosine: A proteinogenic amino acid that serves as the precursor to L,L-Dityrosine.
Ditryptophan: Another dimeric amino acid formed through radical-radical reactions, similar to this compound.
Formaldehyde and Methylglyoxal: Compounds involved in protein crosslinking under oxidative stress.
Uniqueness: this compound is unique due to its specific fluorescence, which allows for easy detection and analysis in biochemical assays . Its ability to form stable crosslinks in proteins makes it a valuable biomarker for oxidative stress and a useful tool in studying protein modifications .
Properties
IUPAC Name |
(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALFHMKVSJFRR-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63442-81-9 | |
Record name | 3,3'-Dityrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063442819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-DITYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ9XG8HS20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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